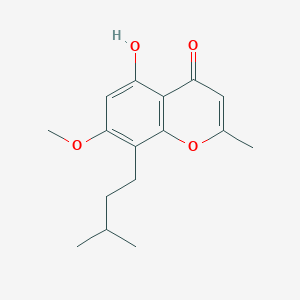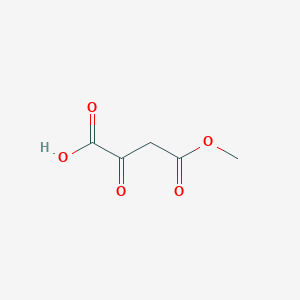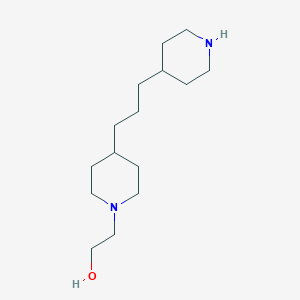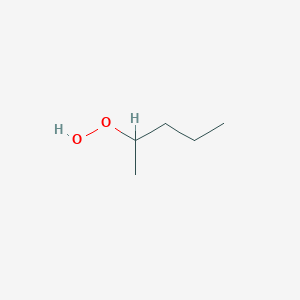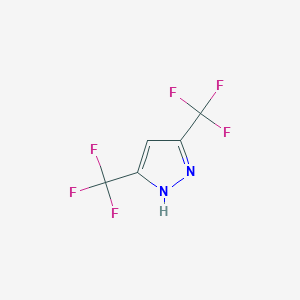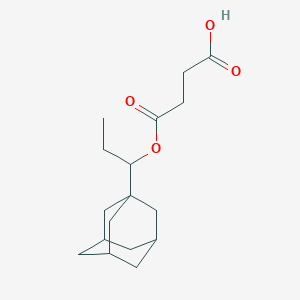
Succinic acid, mono(1-(1-adamantyl)propyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinic acid, mono(1-(1-adamantyl)propyl) ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This ester is a derivative of succinic acid, a dicarboxylic acid that is naturally found in the body and plays a crucial role in the citric acid cycle. The mono(1-(1-adamantyl)propyl) ester of succinic acid has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various therapeutic applications.
Mécanisme D'action
The exact mechanism of action of succinic acid, mono(1-(1-adamantyl)propyl) ester is not fully understood, but it is thought to act by modulating the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines such as interleukin-10. This suggests that it may have a dual effect on the immune system, suppressing the inflammatory response while also promoting tissue repair.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory properties, succinic acid, mono(1-(1-adamantyl)propyl) ester has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of succinic acid, mono(1-(1-adamantyl)propyl) ester is its relatively low toxicity. This makes it a suitable candidate for use in preclinical studies, where toxicity is a significant concern. However, one of the limitations of this ester is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research into succinic acid, mono(1-(1-adamantyl)propyl) ester. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, as it has been shown to exhibit anti-proliferative properties in vitro. Additionally, further research is needed to fully understand the mechanism of action of this ester and to identify any potential side effects or limitations in its use.
Méthodes De Synthèse
The synthesis of succinic acid, mono(1-(1-adamantyl)propyl) ester involves the esterification of succinic acid with 1-(1-adamantyl)propanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography. The synthesis of this ester is relatively straightforward and can be carried out using commercially available reagents.
Applications De Recherche Scientifique
Succinic acid, mono(1-(1-adamantyl)propyl) ester has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as an anti-inflammatory agent. Studies have shown that this ester can inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. This makes it a promising candidate for the treatment of inflammatory disorders such as arthritis and asthma.
Propriétés
Numéro CAS |
15037-74-8 |
|---|---|
Nom du produit |
Succinic acid, mono(1-(1-adamantyl)propyl) ester |
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H26O4/c1-2-14(21-16(20)4-3-15(18)19)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,19) |
Clé InChI |
KIUUQEXLYNUBTC-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
SMILES canonique |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
Synonymes |
Succinic acid hydrogen 1-[1-(1-adamantyl)propyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



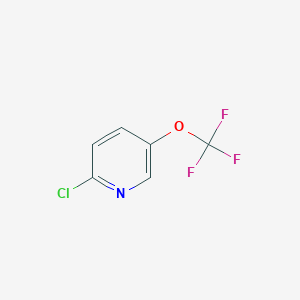
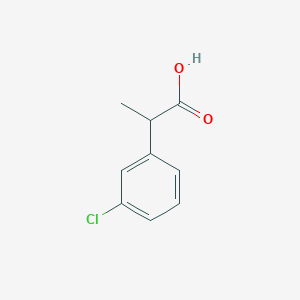
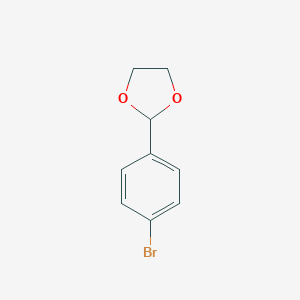
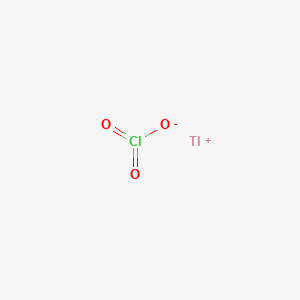

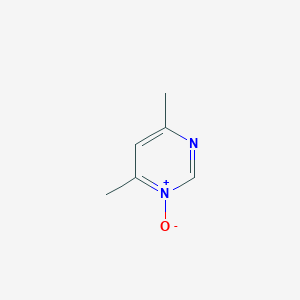
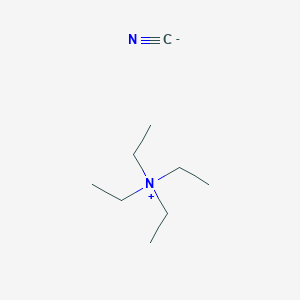
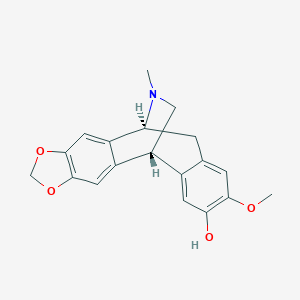
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
